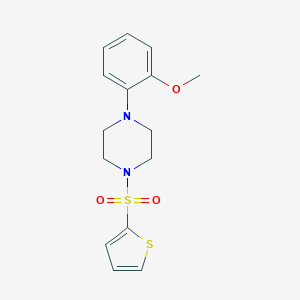
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide, also known as CQBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CQBA is a quinoline-based compound that exhibits potent antitumor and antimalarial activity.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is not fully understood, but several studies have suggested that the compound exerts its antitumor and antimalarial activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to inhibit tumor growth in vivo, and studies have also suggested that 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide may enhance the efficacy of other chemotherapeutic agents. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to reduce parasitemia in animal models of malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its antitumor and antimalarial activity make it a promising candidate for further research. However, one limitation of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. One area of interest is the development of analogs of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with improved solubility and potency. Another potential direction is the investigation of the compound's activity against other types of cancer and infectious diseases. Additionally, studies could be conducted to investigate the potential synergistic effects of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with other chemotherapeutic agents.
Conclusion
In conclusion, 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is a quinoline-based compound that exhibits potent antitumor and antimalarial activity. The compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has a low toxicity profile and has several advantages for use in lab experiments. Future research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide could lead to the development of new and effective treatments for cancer and malaria.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been reported in several research articles, and the yield of the product varies depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
Nombre del producto |
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide |
|---|---|
Fórmula molecular |
C16H9ClF2N2O |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
2-chloro-4,5-difluoro-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C16H9ClF2N2O/c17-12-8-14(19)13(18)7-11(12)16(22)21-10-3-4-15-9(6-10)2-1-5-20-15/h1-8H,(H,21,22) |
Clave InChI |
DZSWNSXZRWOTCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)